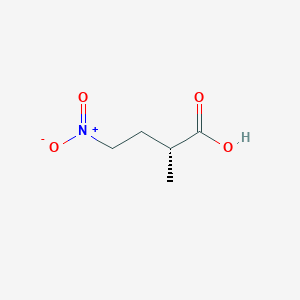

(R)-2-methyl-4-nitrobutanoic acid

Übersicht

Beschreibung

“®-2-methyl-4-nitrobutanoic acid” is a chemical compound with the CAS number 88390-28-7 . It is used in scientific research, particularly in the study of organic synthesis and drug development.

Molecular Structure Analysis

The molecular formula of “®-2-methyl-4-nitrobutanoic acid” is C5H9NO4 . Its molecular weight is 147.13 .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-methyl-4-nitrobutanoic acid”, such as its melting point, boiling point, and density, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Stability and Degradation Studies

A significant area of research involving (R)-2-methyl-4-nitrobutanoic acid is in the study of the stability and degradation processes of nitisinone, a derivative with medical applications. Nitisinone is known for treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. Research has focused on understanding its stability under different conditions, including pH levels, temperature, and exposure to ultraviolet radiation. It has been found that nitisinone's stability increases with the pH of the solution. At pH levels similar to human gastric juice, major degradation products include 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, both of which exhibit considerable stability under the studied conditions. This research contributes to a better understanding of the potential risks and benefits associated with nitisinone's medical use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Chemical Synthesis and Medicinal Applications

Another research domain is the synthesis of pharmacological agents from natural compounds, incorporating nitroxyl radicals. This rapidly developing area of medicinal chemistry has shown that introducing a nitroxyl fragment into a molecule can enhance biological activity, modify it, reduce toxicity, or increase selective cytotoxicity. Various natural compounds, including amino acids and flavonoids, have been used to create conjugates with nitroxyl radicals, aiming at the treatment and prevention of severe diseases. Such conjugates could potentially serve as drug delivery systems, targeting pathological areas within the body for diagnostics and treatment. This research underscores the versatility of (R)-2-methyl-4-nitrobutanoic acid derivatives in developing new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental and Analytical Chemistry Applications

In environmental and analytical chemistry, (R)-2-methyl-4-nitrobutanoic acid derivatives are explored for their roles in advanced oxidation processes (AOPs) for pollutant degradation. AOPs have been applied to degrade acetaminophen from aqueous mediums, leading to various by-products and proposing degradation pathways. Research in this area aims to understand the kinetics, mechanisms, and biotoxicity of degradation by-products, contributing to environmental safety and pollution control efforts. This work highlights the environmental applications of (R)-2-methyl-4-nitrobutanoic acid derivatives in addressing water scarcity and the accumulation of recalcitrant compounds in natural environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2R)-2-methyl-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFURNSEVIXAGV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676889 | |

| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-methyl-4-nitrobutanoic acid | |

CAS RN |

88390-28-7 | |

| Record name | (2R)-2-Methyl-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)

![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)

![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)

![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)

![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)

![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)